Cas no 313496-68-3 (N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide)

N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a furan carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The 6-methyl substitution on the benzothiazole ring enhances stability and modulates reactivity, while the furan-2-carboxamide group contributes to potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthesis route allows for high purity and scalability, supporting applications in drug discovery and material science. The compound’s balanced lipophilicity and molecular rigidity further suggest utility in designing bioactive molecules with optimized pharmacokinetic profiles.
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide structure
313496-68-3 structure
Product Name:N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS No:313496-68-3
MF:C13H10N2O2S
MW:258.295701503754
CID:3071790
PubChem ID:739613
Update Time:2025-06-22

N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide
    • N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
    • AKOS005628217
    • MLS000533633
    • Oprea1_182061
    • cid_739613
    • AG-205/08623001
    • IFLab1_003862
    • HMS2285N09
    • EU-0067205
    • AKOS000597719
    • CHEMBL1570371
    • Oprea1_360789
    • HMS1772I03
    • SCHEMBL2244452
    • CS-0282048
    • F0838-0586
    • BDBM48246
    • N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide
    • DB-086706
    • Z26403710
    • N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]furan-2-carboxamide
    • IDI1_009969
    • WAY-308879
    • STK033634
    • SR-01000392620-1
    • N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide
    • HMS1422P12
    • N-(6-METHYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
    • SMR000141071
    • 313496-68-3
    • STK848660
    • SR-01000392620
    • Inchi: 1S/C13H10N2O2S/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16)
    • InChI Key: CFMFQLDZFQUFTR-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2=CC=CO2)=O)=NC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 258.04629874Da
  • Monoisotopic Mass: 258.04629874Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 83.4Ų

N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide Pricemore >>

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Additional information on N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

N-(6-Methyl-1,3-Benzothiazol-2-yl)Furan-2-Carboxamide: A Comprehensive Overview

N-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide, commonly referred to by its CAS number 313496-68-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and material science. The molecule combines a benzothiazole ring system with a furan carboxamide group, creating a structure that exhibits intriguing chemical properties.

The benzothiazole moiety, a key component of this compound, is known for its aromatic stability and versatility in chemical reactions. The presence of the methyl group at position 6 of the benzothiazole ring introduces additional electronic effects, which can influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of molecules, making this compound a promising candidate for further exploration in medicinal chemistry.

The furan carboxamide group attached to the benzothiazole ring adds another layer of complexity to the molecule. Furan derivatives are well-known for their ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking. These interactions are crucial in determining the compound's solubility, stability, and bioavailability. The carboxamide functionality further enhances the molecule's potential for forming hydrogen bonds, which is a desirable trait in drug design for improving binding affinity to target proteins.

Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties of N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide with greater accuracy. Molecular modeling studies have revealed that this compound exhibits a favorable balance between lipophilicity and hydrophilicity, which is essential for crossing biological membranes and reaching target sites within the body. Such insights are invaluable for guiding experimental studies aimed at validating the compound's therapeutic potential.

In terms of synthesis, N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is readily available for further investigations. The ease of synthesis coupled with its unique structural features makes this compound an attractive target for both academic and industrial research.

The application of N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide extends beyond traditional pharmaceutical research. Its electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells, where its ability to absorb and emit light at specific wavelengths could be harnessed for efficient energy conversion.

From a biological standpoint, this compound has shown promise in preliminary assays targeting various disease states. Its ability to modulate enzyme activity and inhibit cellular pathways associated with inflammation and oxidative stress suggests potential applications in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Collaborative efforts between chemists and biologists are currently underway to further elucidate its mechanism of action and optimize its therapeutic profile.

In conclusion, N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 313496-68-3) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with advances in computational modeling and synthetic techniques, positions it as a valuable tool for both academic research and industrial innovation. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the advancement of science and technology.

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